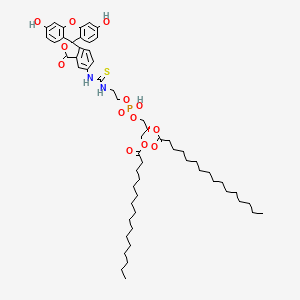

Fluorescein-Dipalmitoylphosphatidylethanolamine

Descripción general

Descripción

Fluorescein-Dipalmitoylphosphatidylethanolamine is a chemical compound with the CAS Registry number 87706-98-7 . It is used in various biochemical research .

Molecular Structure Analysis

Fluorescein-Dipalmitoylphosphatidylethanolamine contains a total of 164 bonds, including 79 non-H bonds, 23 multiple bonds, 41 rotatable bonds, 5 double bonds, and 18 aromatic bonds. It also contains 1 five-membered ring, 4 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, 2 aliphatic esters, 1 aromatic ester, and 1 urea (-thio) derivative .Aplicaciones Científicas De Investigación

Biomedical Imaging

Fluorescein-Dipalmitoylphosphatidylethanolamine is extensively used in biomedical imaging due to its high fluorescence intensity and stability . It allows for the visualization of cellular structures and the tracking of biochemical processes in real-time, providing insights into cellular function and disease progression.

Environmental Monitoring

In environmental monitoring , this compound serves as a sensitive indicator for detecting contaminants . Its application in microfluidic devices has improved the rapid and efficient monitoring of air, water, and soil quality.

Food Safety

The compound’s role in food safety is crucial for detecting contaminants like pesticide residues, heavy metals, and microbes . Its incorporation into fluorescent nanoprobes has enhanced the selectivity and specificity of food safety assays.

Proteomics Research

In proteomics research , Fluorescein-Dipalmitoylphosphatidylethanolamine aids in the study of protein interactions and dynamics . It is used as a biochemical tool for labeling and detecting proteins, contributing to the understanding of complex proteomic networks.

Molecular Detection

This fluorescent probe is instrumental in molecular detection , where it is used to identify and quantify biomolecules or molecular activities within cells . Its high sensitivity makes it an ideal candidate for detecting minute changes in molecular concentrations.

Drug Delivery Systems

In the development of drug delivery systems , the compound’s fluorescent properties are utilized to track the delivery and release of drugs within biological systems, ensuring targeted and efficient treatment .

Cancer Theranostics

Fluorescein-Dipalmitoylphosphatidylethanolamine is applied in cancer theranostics to simultaneously diagnose and treat cancerous cells . Its fluorescence aids in the precise localization and eradication of tumor cells.

Fluorescent Probe Development

Lastly, the compound is pivotal in the development of new fluorescent probes . Researchers leverage its properties to design probes with higher biocompatibility and water solubility, expanding its applications in bioimaging and diagnostics.

Direcciones Futuras

The use of fluorescein compounds in fluorescence imaging and bioorthogonal reactions in biological analysis is a promising area of research . The enhanced sensitivity of Surface-Enhanced Raman Scattering (SERS), coupled with the tunable fluorescence properties of gold nanoparticles (AuNPs), offers a powerful tool for the identification of cancer cells and their microenvironment .

Mecanismo De Acción

Target of Action

Fluorescein-Dipalmitoylphosphatidylethanolamine (FDPE) is primarily targeted towards cell membranes . It is a fluorescent phospholipid, membrane-surface probe .

Mode of Action

FDPE interacts with its target, the cell membrane, by integrating into the lipid bilayer . It is sensitive to local electrostatic potential and pH . This allows FDPE to act as a real-time probe for peptide-membrane interactions .

Result of Action

The primary result of FDPE’s action is the generation of a fluorescent signal that can be detected and quantified . This signal can provide real-time information about the local environment of the cell membrane, including changes in electrostatic potential and pH .

Action Environment

The action of FDPE is influenced by environmental factors such as the dielectric constant , ionic strength , and ambient pH . These factors can affect the optical absorbance properties of FDPE, thereby influencing the intensity and accuracy of the fluorescent signal .

Propiedades

IUPAC Name |

[(2R)-3-[2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H85N2O13PS/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-54(63)68-42-47(71-55(64)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)43-70-74(66,67)69-38-37-59-57(75)60-44-31-34-49-48(39-44)56(65)73-58(49)50-35-32-45(61)40-52(50)72-53-41-46(62)33-36-51(53)58/h31-36,39-41,47,61-62H,3-30,37-38,42-43H2,1-2H3,(H,66,67)(H2,59,60,75)/t47-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZNPLDBLBWZYIW-QZNUWAOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=S)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O)OC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=S)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O)OC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H85N2O13PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30747794 | |

| Record name | (2R)-10-[(3',6'-Dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-5-yl)amino]-2-(hexadecanoyloxy)-5-hydroxy-5-oxo-10-sulfanylidene-4,6-dioxa-9-aza-5lambda~5~-phosphadecan-1-yl hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1081.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fluorescein-Dipalmitoylphosphatidylethanolamine | |

CAS RN |

87706-98-7 | |

| Record name | (2R)-10-[(3',6'-Dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-5-yl)amino]-2-(hexadecanoyloxy)-5-hydroxy-5-oxo-10-sulfanylidene-4,6-dioxa-9-aza-5lambda~5~-phosphadecan-1-yl hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-3,7-Methanocyclopenta[c]pyridine](/img/structure/B586859.png)

![2-Butyl-5-fluoro-1H-benzo[d]imidazole](/img/structure/B586870.png)